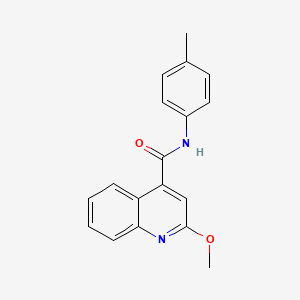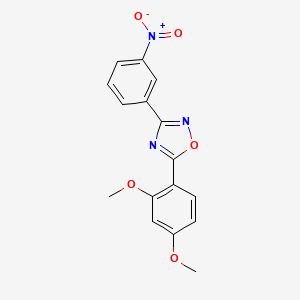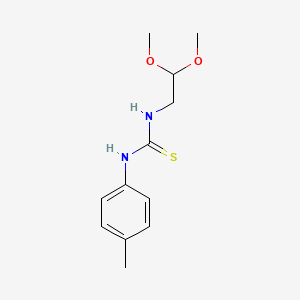
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, also known as TNID, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TNID is a yellowish powder that is soluble in organic solvents and has a melting point of 215-218°C.
科学研究应用
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In the field of organic electronics, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors have shown promising results in the development of organic field-effect transistors, organic solar cells, and organic light-emitting diodes.
In the field of medicinal chemistry, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been studied for its potential anticancer and antitumor activities. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis (cell death) in cancer cells.
作用机制
The mechanism of action of 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may exert its anticancer and antitumor activities by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione has also been found to induce apoptosis in cancer cells. In vivo studies have shown that 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential applications in various fields of science, including organic electronics and medicinal chemistry.
One of the limitations of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of using 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione. In the field of organic electronics, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based organic semiconductors with improved properties, such as higher charge carrier mobility and better stability.
In the field of medicinal chemistry, future research could focus on the development of new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione derivatives with improved anticancer and antitumor activities. Future research could also focus on the development of new drug delivery systems for 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione, such as nanoparticles and liposomes, which could improve its bioavailability and reduce its potential toxicity.
Overall, 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to develop new 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione-based materials and drugs with improved properties.
合成方法
2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Pechmann condensation reaction, and the Perkin reaction. The most common method for synthesizing 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione is the Friedel-Crafts acylation reaction, which involves the reaction of 1-tetralone with succinic anhydride in the presence of aluminum chloride as a catalyst. The reaction yields 2-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-indene-1,3(2H)-dione as the main product, along with some by-products.
属性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-15-9-3-4-10-16(15)19(21)17(18)14-11-5-7-12-6-1-2-8-13(12)14/h3-5,7,9-11,17H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHYSYIKFUBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)


![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)


![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
